molecular formula C9H11N3 B13122919 N-Methyl-1-(pyrazolo[1,5-a]pyridin-3-yl)methanamine

N-Methyl-1-(pyrazolo[1,5-a]pyridin-3-yl)methanamine

Cat. No.: B13122919
M. Wt: 161.20 g/mol
InChI Key: FFBWFZOWYFDMIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

For Research Use Only. Not for human or therapeutic use. N-Methyl-1-(pyrazolo[1,5-a]pyridin-3-yl)methanamine is a chemical building block offered for early-stage discovery research. This compound features a nitrogen-rich bicyclic pyrazolo[1,5-a]pyridine scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities and relevance in drug discovery. Although specific biological data for this exact analog may be limited, the broader class of pyrazolo[1,5-a]pyridine and the closely related pyrazolo[1,5-a]pyrimidine derivatives have demonstrated significant research value. These scaffolds are frequently investigated as core structures in the development of therapeutic agents due to their varied biological profiles. Scientific literature indicates that such fused heterocyclic systems are explored for their potential as kinase inhibitors , antimicrobial agents , and anticancer agents . Furthermore, these frameworks are found in compounds studied for their anxiolytic and sedative-hypnotic activities, drawing parallels to established drugs like zaleplon and ocinaplon which share a similar core structure . Researchers utilize this chemical in exploring structure-activity relationships (SAR), synthesizing novel compound libraries, and developing potential inhibitors for various disease targets. As a supplier, we provide this product to support innovative scientific exploration in chemical biology and pharmaceutical development.

Properties

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

N-methyl-1-pyrazolo[1,5-a]pyridin-3-ylmethanamine

InChI

InChI=1S/C9H11N3/c1-10-6-8-7-11-12-5-3-2-4-9(8)12/h2-5,7,10H,6H2,1H3

InChI Key

FFBWFZOWYFDMIR-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C2C=CC=CN2N=C1

Origin of Product

United States

Preparation Methods

Core Formation via Cycloaddition and Condensation

The pyrazolo[1,5-a]pyridine skeleton is typically synthesized by the cycloaddition of pyridine N-imines with alkynes, followed by condensation with hydrazine derivatives. This approach allows regioselective formation of the fused bicyclic system under controlled conditions.

  • Typical Conditions:
    • Cycloaddition reactions are conducted under reflux in polar aprotic solvents such as dimethylformamide (DMF) or toluene.
    • Catalysts or additives may include Lewis acids or transition metal complexes to enhance regioselectivity and yield.
    • Condensation with hydrazine is performed under mild heating to facilitate ring closure.

Following core synthesis, the introduction of the N-methylmethanamine group at the 3-position is commonly achieved via reductive amination of the corresponding aldehyde or halide precursor.

  • Reductive Amination Protocol:
    • Starting from 3-formyl-pyrazolo[1,5-a]pyridine or its halogenated analog, reaction with methylamine under reductive amination conditions.
    • Reducing agents include sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
    • Reaction solvents typically include methanol or ethanol, with pH adjustment to mildly acidic or neutral conditions to optimize amination.

Alternative Synthetic Strategies

  • One-Pot Regioselective Synthesis:
    A three-step one-pot protocol involving aminopyrazole and β-ketoester precursors can be adapted to synthesize substituted pyrazolo[1,5-a]pyridine derivatives efficiently, minimizing purification steps and improving overall yield.

  • Ultrasound-Assisted Synthesis:
    Application of ultrasound irradiation accelerates reaction rates and enhances yields by improving mass transfer and energy input, particularly useful in the cyclization steps.

Step Reaction Type Reagents/Conditions Notes
1 Cycloaddition Pyridine N-imine + alkyne, reflux in DMF/toluene Forms pyrazolo[1,5-a]pyridine core
2 Condensation Hydrazine, mild heating Ring closure to fused bicyclic system
3 Reductive Amination Methylamine + NaBH3CN or H$$_2$$/Pd-C Introduces N-methylmethanamine group
4 Purification Silica gel chromatography, recrystallization Ensures compound purity
  • Reaction Yields: Optimized conditions yield the target compound in moderate to high yields (typically 60–85%).
  • Solvent Effects: Polar aprotic solvents favor cycloaddition and condensation steps, while protic solvents assist reductive amination.
  • Catalyst Selection: Transition metal catalysts improve regioselectivity and reduce reaction times.
  • Scale-Up Potential: The synthetic route is amenable to scale-up with continuous flow reactors and automated control to enhance reproducibility and throughput.

The preparation of N-Methyl-1-(pyrazolo[1,5-a]pyridin-3-yl)methanamine relies on established heterocyclic synthesis techniques involving cycloaddition, condensation, and reductive amination. Advances such as one-pot synthesis and ultrasound assistance contribute to improved efficiency. The methodologies are well-supported by spectroscopic characterization and can be adapted for industrial-scale production with appropriate optimization.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(pyrazolo[1,5-a]pyridin-3-yl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazolo[1,5-a]pyridine core.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds containing the pyrazolo[1,5-a]pyridine structure, including N-Methyl-1-(pyrazolo[1,5-a]pyridin-3-yl)methanamine, exhibit significant antitumor properties. Studies have shown that derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, pyrazolo[1,5-a]pyridine derivatives have been identified as potential inhibitors of mycobacterial ATP synthase, which is crucial for the survival of Mycobacterium tuberculosis (M.tb) .

Case Study: Antitumor Mechanism

A study demonstrated that certain pyrazolo[1,5-a]pyridine derivatives could induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and death . The compound's ability to selectively target cancer cells while sparing normal cells makes it a candidate for further development in oncology.

Antimicrobial Applications

This compound has shown promise as an antimicrobial agent. Its derivatives have been synthesized and evaluated for activity against drug-resistant strains of Mycobacterium tuberculosis. For example, compounds bearing diaryl side chains have exhibited low minimum inhibitory concentrations (MIC) against both drug-susceptive and drug-resistant strains .

Table 1: Antimicrobial Activity of Pyrazolo Derivatives

Compound NameMIC (μg/mL)Activity
Compound A< 0.002Susceptible Strains
Compound B< 0.465Resistant Strains
Compound C< 0.004Resistant Strains

This table summarizes the efficacy of various derivatives against different strains of M.tb, highlighting their potential as new antituberculosis agents.

Central Nervous System Activity

The unique structure of this compound also suggests potential applications in treating central nervous system disorders. Certain derivatives have been explored for their neuroprotective effects and ability to modulate neurotransmitter systems .

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its pharmacological properties. Modifications at various positions on the pyrazole ring can significantly affect its biological activity and selectivity towards specific targets .

Table 2: Summary of SAR Findings

ModificationEffect on Activity
Methyl at Position 6Increased potency against M.tb
Trifluoromethoxy SubstituentEnhanced CNS activity

This table summarizes findings from SAR studies that indicate how specific modifications can enhance the compound's therapeutic potential.

Mechanism of Action

The mechanism of action of N-Methyl-1-(pyrazolo[1,5-a]pyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications . The exact pathways and targets are still under investigation, but its ability to bind to biological macromolecules is a key feature.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The table below summarizes structural analogs of N-Methyl-1-(pyrazolo[1,5-a]pyridin-3-yl)methanamine, highlighting variations in core heterocycles, substituents, and molecular properties:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound Reference CAS/ID
N-Methyl-1-(pyridin-3-yl)methanamine Pyridine CH2NHCH3 at pyridine-3 C7H10N2 122.17 Monocyclic pyridine vs. fused pyrazolo-pyridine [56622-54-9]
1-(1,3-Dimethyl-1H-pyrazol-5-yl)-N-methylmethanamine Pyrazole CH2NHCH3 at pyrazole-5 C7H13N3 139.20 Monocyclic pyrazole vs. fused bicyclic system [35100-92-6]
(4,5,6,7-Tetrahydro-pyrazolo[1,5-a]pyridin-3-yl)methanamine Partially saturated pyrazolo-pyridine CH2NH2 at position 3 C8H13N3 151.21 Hydrogenated pyridine ring increases flexibility [928754-10-3]
1-(1-Ethyl-1H-pyrazol-5-yl)-N-methylmethanamine Pyrazole CH2NHCH3 and ethyl at N1 C7H13N3 139.20 Ethyl substitution on pyrazole vs. fused pyridine [RCSB PDB LM6]

Key Observations:

  • Core Heterocycle: The fused pyrazolo-pyridine system in the target compound provides greater rigidity and π-conjugation compared to monocyclic pyridine or pyrazole analogs . This may enhance binding affinity in biological targets requiring planar interactions.
  • Substituent Effects: The N-methyl group in the target compound increases lipophilicity (logP ~1.8 estimated) compared to non-methylated analogs like (4,5,6,7-Tetrahydro-pyrazolo[1,5-a]pyridin-3-yl)methanamine (logP ~1.2) .

Pharmacological and Physicochemical Properties

  • Target Compound: Predicted molecular weight ~163 g/mol; moderate solubility in polar solvents due to the amine group. Potential CNS activity suggested by structural similarity to pyridine variants with glioblastoma cytotoxicity .
  • Pyrazolo-Pyrimidines: Exhibit aryl hydrocarbon receptor (AhR) modulation, indicating possible therapeutic applications in oncology .
  • Tetrahydro Derivatives: Enhanced solubility (e.g., dihydrochloride salts in ) for improved bioavailability .

Biological Activity

N-Methyl-1-(pyrazolo[1,5-a]pyridin-3-yl)methanamine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazolo[1,5-a]pyridine moiety, characterized by a fused pyrazole and pyridine ring system. This structural configuration contributes to its distinct chemical properties and biological activities. The presence of a methylated amine group enhances its reactivity and interaction with biological targets, making it a promising candidate for drug development.

Antimicrobial Activity

This compound has shown potential as an antimicrobial agent , particularly against Mycobacterium tuberculosis (Mtb). Research indicates that derivatives of pyrazolo[1,5-a]pyridine exhibit significant in vitro potency against both drug-susceptible and multidrug-resistant strains of Mtb. For instance, compounds derived from this scaffold have reported minimum inhibitory concentration (MIC) values in the nanomolar range against the H37Rv strain and various resistant strains .

CompoundMIC (μg/mL)Activity
This compound<0.002Antitubercular
Pyrazolo[1,5-a]pyridine-3-carboxamide derivatives0.002–0.381Antitubercular

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory properties . A series of related compounds demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical mediators in inflammatory processes. The selectivity index for these compounds was notably high compared to standard anti-inflammatory drugs .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, studies suggest that it may interact with specific biological targets through binding affinity studies. The structural similarities with other biologically active compounds indicate potential pathways for therapeutic action.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various experimental models:

  • Antitubercular Efficacy : In vivo studies using mouse models infected with Mtb demonstrated that certain derivatives could significantly reduce bacterial loads without causing mortality in treated subjects. For example, compound 5k showed a sustained bactericidal effect over multiple days .
  • Safety Profiles : Toxicity assessments have indicated favorable safety profiles for these compounds at high doses (up to 2000 mg/kg), suggesting their potential for further clinical development .
  • Selectivity Against Cancer Cells : Some derivatives exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells, indicating a promising therapeutic window for oncology applications .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing the pyrazolo[1,5-a]pyridine core in N-Methyl-1-(pyrazolo[1,5-a]pyridin-3-yl)methanamine?

  • Methodology :

  • One-pot regioselective synthesis : A three-step protocol using aminopyrazole and β-ketoester precursors under catalytic conditions (e.g., novel catalysts) enables regioselective formation of substituted pyrazolo[1,5-a]pyrimidines, which can be adapted for pyrazolo[1,5-a]pyridine derivatives .
  • Ultrasound-assisted synthesis : Hybrid pyrazolo[1,5-a]pyrimidine derivatives are synthesized efficiently under ultrasound irradiation, reducing reaction time and improving yields. This method can be modified for pyrazolo[1,5-a]pyridine scaffolds .
    • Key Considerations : Optimize solvent systems (e.g., DMF or toluene) and stoichiometry of substituents to avoid byproducts.

Q. How are spectroscopic techniques applied to characterize this compound?

  • Methodology :

  • 1^1H/13^{13}C NMR : Assign methyl and pyridine protons (e.g., δ 2.41 ppm for CH3_3, δ 3.13 ppm for NCH3_3 in related analogs) and confirm regiochemistry of the pyrazolo-pyridine fusion .
  • HRMS (ESI) : Validate molecular weight (e.g., [M + H]+^+ calcd for C13_{13}H11_{11}N5_5O: 254.1042; found: 254.1039) .
  • FT-IR : Identify functional groups (e.g., NH stretches at 3356 cm1^{-1}, carbonyl signals at 1679 cm1^{-1}) .

Advanced Research Questions

Q. How can structural modifications enhance the bioactivity of this compound?

  • Methodology :

  • Substituent optimization : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at position 2 or 7 to improve target binding, as seen in kinase inhibitors .
  • Amide/amine functionalization : Attach pendant groups (e.g., 4-chlorophenyl or piperazine) via nucleophilic substitution or Pd-catalyzed coupling to modulate physicochemical properties .
    • Validation : Use in vitro assays (e.g., kinase inhibition) and docking studies to correlate substituent effects with activity .

Q. What strategies address discrepancies in reported biological activity across studies?

  • Methodology :

  • Cross-validation : Replicate assays under standardized conditions (e.g., ATP concentration for kinase studies) to isolate compound-specific effects .
  • Structural analysis : Compare crystallographic data (if available) or computational models to identify conformational differences in active vs. inactive analogs .
  • Meta-analysis : Review SAR trends from diverse analogs (e.g., pyrazolo[1,5-a]pyrimidines in cancer vs. anti-inflammatory applications) to resolve contradictions .

Q. How are computational methods integrated into the design of pyrazolo[1,5-a]pyridine derivatives?

  • Methodology :

  • Molecular docking : Screen derivatives against target proteins (e.g., B-Raf kinase) using software like AutoDock or Schrödinger to prioritize synthetic targets .
  • ADMET prediction : Use tools like SwissADME to evaluate logP, solubility, and bioavailability early in the design phase .
  • QSAR modeling : Corrogate substituent electronic parameters (e.g., Hammett constants) with activity data to guide scaffold optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.